molecular formula C7H13N B14914164 5-Methyl-2-azabicyclo[4.1.0]heptane

5-Methyl-2-azabicyclo[4.1.0]heptane

Cat. No.: B14914164
M. Wt: 111.18 g/mol
InChI Key: YTUGMRSTQPXIIJ-UHFFFAOYSA-N
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Description

5-Methyl-2-azabicyclo[410]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes via a transition-metal-free, radical oxidation process. This method enables the formation of functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation process and various nucleophiles for substitution reactions. The conditions are typically mild, making the reactions efficient and straightforward.

Major Products

The major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in various chemical transformations .

Scientific Research Applications

5-Methyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s bicyclic structure allows it to fit into specific binding sites, making it effective in its action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

5-methyl-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C7H13N/c1-5-2-3-8-7-4-6(5)7/h5-8H,2-4H2,1H3

InChI Key

YTUGMRSTQPXIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2C1C2

Origin of Product

United States

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